![molecular formula C12H14ClNO2 B3339513 (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-20-2](/img/structure/B3339513.png)
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid, also known as CBP, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in the field of pharmaceuticals. CBP is a chiral molecule, which means that it has two different forms that are mirror images of each other.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to act on several different targets in the body. (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, which may contribute to its anticonvulsant and analgesic effects. (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. In addition, (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential pharmaceutical applications. However, (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid also has some limitations. It is a chiral molecule, which means that it has two different forms that are mirror images of each other. This can make it difficult to study the specific effects of one form of the molecule. In addition, (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several potential future directions for research on (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid. One area of interest is the development of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid as a treatment for epilepsy and other neurological disorders. Another area of interest is the development of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid as a treatment for addiction and depression. Further research is also needed to fully understand the mechanism of action of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid and its specific effects on different targets in the body. Finally, more research is needed to establish the safety and efficacy of (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid in humans.
Scientific Research Applications
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid has been studied as a potential treatment for epilepsy, neuropathic pain, and inflammatory bowel disease. It has also been shown to have potential as a drug for the treatment of addiction and depression.
properties
IUPAC Name |
(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKLZOSDYHVMW-KOLCDFICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.